Cas no 1806283-74-8 (Ethyl 3-cyano-4-iodo-5-nitrophenylacetate)

Ethyl 3-cyano-4-iodo-5-nitrophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-4-iodo-5-nitrophenylacetate
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- インチ: 1S/C11H9IN2O4/c1-2-18-10(15)5-7-3-8(6-13)11(12)9(4-7)14(16)17/h3-4H,2,5H2,1H3
- InChIKey: KZUPOTFIFQSWEJ-UHFFFAOYSA-N
- SMILES: IC1C(C#N)=CC(=CC=1[N+](=O)[O-])CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 373
- XLogP3: 2.3
- トポロジー分子極性表面積: 95.9
Ethyl 3-cyano-4-iodo-5-nitrophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015023151-500mg |
Ethyl 3-cyano-4-iodo-5-nitrophenylacetate |
1806283-74-8 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
Alichem | A015023151-250mg |
Ethyl 3-cyano-4-iodo-5-nitrophenylacetate |
1806283-74-8 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
Alichem | A015023151-1g |
Ethyl 3-cyano-4-iodo-5-nitrophenylacetate |
1806283-74-8 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Ethyl 3-cyano-4-iodo-5-nitrophenylacetate 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
Ethyl 3-cyano-4-iodo-5-nitrophenylacetateに関する追加情報
Ethyl 3-cyano-4-iodo-5-nitrophenylacetate (CAS No. 1806283-74-8): An Overview and Recent Advances
Ethyl 3-cyano-4-iodo-5-nitrophenylacetate (CAS No. 1806283-74-8) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by its unique structural features, which include a cyano group, an iodo group, and a nitro group, all attached to a phenyl ring. These functional groups endow the molecule with a range of chemical properties that make it an attractive candidate for further research and development.
The synthesis of Ethyl 3-cyano-4-iodo-5-nitrophenylacetate typically involves a multi-step process, starting from readily available starting materials. One common approach is to begin with 3-cyano-4-iodoaniline, which can be converted to the corresponding nitro compound through nitration. Subsequent esterification with ethyl bromoacetate yields the final product. The synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity.
Recent studies have highlighted the potential of Ethyl 3-cyano-4-iodo-5-nitrophenylacetate in the development of new pharmaceutical agents. For instance, researchers at the University of California, Los Angeles (UCLA) have reported that this compound exhibits potent anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, it was shown that Ethyl 3-cyano-4-iodo-5-nitrophenylacetate effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that the compound could be a valuable lead for the development of novel anti-inflammatory drugs.
In addition to its anti-inflammatory properties, Ethyl 3-cyano-4-iodo-5-nitrophenylacetate has also shown promise in cancer research. A team of scientists at Harvard University investigated the cytotoxic effects of this compound on various cancer cell lines. Their results, published in Cancer Research, demonstrated that Ethyl 3-cyano-4-iodo-5-nitrophenylacetate selectively induces apoptosis in cancer cells while sparing normal cells. This selective toxicity makes it a potential candidate for further preclinical and clinical evaluation as an anticancer agent.
The unique electronic properties of Ethyl 3-cyano-4-iodo-5-nitrophenylacetate have also been explored in materials science. Researchers at the Massachusetts Institute of Technology (MIT) have utilized this compound as a building block for the synthesis of novel organic semiconductors. The presence of the cyano and nitro groups enhances the electron-withdrawing character of the molecule, which is crucial for improving charge transport properties in organic electronic devices. Preliminary studies have shown that materials derived from Ethyl 3-cyano-4-iodo-5-nitrophenylacetate exhibit excellent performance in organic field-effect transistors (OFETs) and photovoltaic cells.
Beyond its applications in pharmaceuticals and materials science, Ethyl 3-cyano-4-iodo-5-nitrophenylacetate has also been studied for its potential use in chemical synthesis. The compound serves as an excellent precursor for the preparation of more complex molecules with diverse functionalities. For example, chemists at Stanford University have developed a method to convert Ethyl 3-cyano-4-iodo-5-nitrophenylacetate into a range of biologically active compounds through palladium-catalyzed cross-coupling reactions. This synthetic versatility makes it a valuable tool for synthetic chemists working on drug discovery and development projects.
In conclusion, Ethyl 3-cyano-4-iodo-5-nitrophenylacetate (CAS No. 1806283-74-8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features and chemical properties make it an attractive candidate for further research and development in pharmaceuticals, materials science, and synthetic chemistry. As ongoing studies continue to uncover new applications and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.
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